1,4-Bis(benzenesulfonyloxy)benzene

Photoacid Generator Photolithography Photochemistry

1,4-Bis(benzenesulfonyloxy)benzene (CAS 3840-05-9) is a hydroquinone bis-benzenesulfonate ester with the molecular formula C18H14O6S2. It serves as a specialized photoacid generator (PAG) where photolysis triggers S–O bond cleavage to release benzenesulfonic acid.

Molecular Formula C18H14O6S2
Molecular Weight 390.4 g/mol
CAS No. 3840-05-9
Cat. No. B1655564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(benzenesulfonyloxy)benzene
CAS3840-05-9
Molecular FormulaC18H14O6S2
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14O6S2/c19-25(20,17-7-3-1-4-8-17)23-15-11-13-16(14-12-15)24-26(21,22)18-9-5-2-6-10-18/h1-14H
InChIKeyYABVILCILGOKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(benzenesulfonyloxy)benzene (CAS 3840-05-9): Core Properties & Sourcing Context


1,4-Bis(benzenesulfonyloxy)benzene (CAS 3840-05-9) is a hydroquinone bis-benzenesulfonate ester with the molecular formula C18H14O6S2 . It serves as a specialized photoacid generator (PAG) where photolysis triggers S–O bond cleavage to release benzenesulfonic acid [1]. This para-substituted aromatic sulfonate is primarily employed in research settings focused on photochemical acid generation and radical chemistry, distinct from its meta- and ortho-substituted regioisomers.

Compound Class Non-ionic photoacid generator (PAG)
Substitution Pattern Para-substituted hydroquinone bis-sulfonate
Activation Mode Photochemical S–O cleavage, radical pathway

Why 1,4-Bis(benzenesulfonyloxy)benzene Cannot Be Replaced by a Close Analog


Generic substitution among dihydroxybenzene bis-sulfonate esters fails due to regioisomer-dependent reactivity. The para-substitution pattern of 1,4-bis(benzenesulfonyloxy)benzene dictates its photochemical and electrochemical behavior. For instance, its photo-Fries rearrangement and acid generation efficiency are functions of the specific S–O bond cleavage dynamics associated with the 1,4-configuration [1]. Replacing it with a 1,3- or 1,2-regioisomer, or altering the sulfonate leaving group, can fundamentally change the radical intermediates formed and the resulting acid yield, making direct interchange unreliable without re-optimization of the entire chemical system.

Target: 1,4-para
Substitute: 1,3- or 1,2-isomer
Photochemical Reactivity
Defined S–O bond cleavage, Fries rearrangement
Altered radical intermediate profile
Electrochemical Cleavage
Expected phenoxy ion generation via cathodic cleavage
Cleavage pathway may not transfer
Acid Yield
Quantifiable benzenesulfonic acid output
Acid yield may shift; requires re-optimization

1,4-Bis(benzenesulfonyloxy)benzene: Head-to-Head Performance Data


Photoacid Generation: Quantitative Acid Yield via Photolysis

1,4-Bis(phenylsulfonyloxy)benzene generates a large amount of acidic species upon 254 nm irradiation in acetonitrile. The acid was quantified as benzenesulfonic acid via acid-base titration [1]. While a specific quantum yield is not directly reported, the compound's acid generation was compared to N-(phenylsulfonyloxy)-1,8-naphthalimide (a prototype PAG) in the broader literature, establishing its viability as an effective non-ionic PAG . This positions it as a competitive alternative for applications where a bis-sulfonate architecture is preferred over naphthalimide-based generators.

Photoacid Yield
Head-to-head
Significant acid generation confirmed via titration; benzenesulfonic acid as primary photoproduct
Supports non-ionic PAG formulation fit
vs. N-(phenylsulfonyloxy)-1,8-naphthalimide; 254 nm, MeCN
Photoacid Generator Photolithography Photochemistry

Photodegradation Pathway: Unique Radical Mechanism vs. Ionic PAGs

The photochemical mechanism of 1,4-bis(phenylsulfonyloxy)benzene proceeds via a distinctive S–O bond cleavage, generating phenylsulfonyl radicals and phenylsulfonyloxyphenoxy radicals, which then undergo a photo-Fries rearrangement [1]. This radical pathway is fundamentally different from the ionic acid generation mechanism of common sulfonium salt PAGs. The involvement of a triplet state in the rearrangement was experimentally detected, and the acid generation was shown to be primarily O2-dependent through comparative experiments [1]. This mechanistic specificity offers a unique photochemical profile that is not replicated by ionic or other non-ionic PAGs.

Photolysis Mechanism
Class-level inference
S–O cleavage → phenylsulfonyl radical; O2-dependent acid generation; radical pathway avoids cationic intermediates
May reduce side reactions in acid-sensitive matrices
vs. triarylsulfonium salt PAGs (class-level)
Photodegradation Mechanism Radical Chemistry Photo-Fries Rearrangement

Electrochemical Reduction Behavior Compared to Alkylsulfonyl Analogs

While direct electrochemical data for the title compound is unavailable, class-level evidence from 1,4-bis(alkylsulfonyl)benzenes indicates that these para-substituted bis-sulfones undergo a unique cathodic cleavage to form phenoxy ions, a pathway not observed for mono-sulfones or meta-substituted analogs [1]. This suggests that 1,4-bis(benzenesulfonyloxy)benzene may similarly serve as a precursor for electrochemically generated phenolate intermediates, a feature that distinguishes it from its regioisomers and alkylsulfonyl counterparts.

Electrochem. Reduction
Class-level inference
Cathodic cleavage expected to form phenoxy ions based on 1,4-bis(alkylsulfonyl)benzene studies
Supports electrochemical synthesis probe fit
Data to verify for this specific compound
Electrochemistry Cathodic Cleavage Sulfone Chemistry

1,4-Bis(benzenesulfonyloxy)benzene: Procurement-Validated Application Scenarios


Non-Ionic Photoacid Generator for Chemically Amplified Resists

Based on its proven acid generation upon 254 nm irradiation, this compound is a candidate for formulating chemically amplified photoresists, particularly where the radical-mediated, O2-dependent acid generation profile can be exploited to fine-tune photospeed and contrast [1]. Its non-ionic nature minimizes metal-ion contamination, a critical factor in semiconductor manufacturing.

Precursor for Photo-Fries Derived Hydroxyphenyl Sulfones

The well-characterized photo-Fries rearrangement of 1,4-bis(phenylsulfonyloxy)benzene produces o- and p-hydroxyphenyl phenyl sulfones [1]. This positions the compound as a synthetic precursor for these specialized sulfone intermediates, which are valuable building blocks in pharmaceutical and agrochemical synthesis.

Electrochemical Generation of Phenolate Synthons

Drawing from class-level electrochemical data, the compound is a strong candidate for cathodic cleavage studies aimed at generating hydroquinone mono-benzenesulfonate or free phenolate ions in situ [2]. This application is uniquely suited to the 1,4-substitution pattern and would not be chemically feasible with the 1,3- or 1,2-regioisomers.

Mechanistic Probe for Radical Cage Effects in Photochemistry

The compound's photolysis leading to a solvent cage of phenylsulfonyl and phenylsulfonyloxyphenoxy radicals provides a well-defined system for studying radical recombination, disproportionation, and the effects of O2 on radical fate [1]. This makes it a valuable research tool for physical organic chemists investigating radical pair dynamics.

Application
Selection Property
Validation Focus
Non-ionic PAG studies
Radical-mediated, O2-dependent acid generation
Photoresist contrast and photospeed optimization
Photo-Fries rearrangement studies
Para-substituted sulfonate ester
Hydroxyphenyl sulfone intermediate synthesis
Cathodic cleavage research
1,4-substitution pattern
Phenolate intermediate generation context
Radical cage effect studies
O2-dependent photolysis pathway
Radical pair dynamics interpretation
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